WB-308

EGFR inhibitor tyrosine kinase NSCLC

Researchers studying EGFR-driven NSCLC resistance pathways often face confounding cytotoxicity from first-generation TKIs in normal tissue models. WB-308 addresses this gap with a distinct tetrahydropyrido[3,4-b]indole scaffold and a demonstrated lower cytotoxicity profile versus Gefitinib across four normal human lung cell lines. • Active against T790M-mutant EGFR cells - enables direct resistance-mechanism dissection • Robust tumor growth inhibition in orthotopic PC-9 xenograft models with no overt toxicity at efficacious doses • Modular Rh(I)-catalyzed synthesis supports SAR-driven lead optimization and analog generation Supplied as characterized solid powder (≥98% purity) with full analytical documentation. Immediate global shipping available.

Molecular Formula C19H17FN2O
Molecular Weight 308.3 g/mol
Cat. No. B13440000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWB-308
Molecular FormulaC19H17FN2O
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=C(N2)C=CC(=C3)F)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H17FN2O/c20-14-6-7-17-16(11-14)15-8-9-22(12-18(15)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2
InChIKeyHLKIUOZYYGXOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WB-308: Fluorinated Tetrahydropyridoindole EGFR Inhibitor


1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone (also designated WB-308) is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is characterized by a tetrahydropyrido[3,4-b]indole core substituted with a 6-fluoro group and an N‑phenylethanone moiety. This compound was identified via an in vitro EGFR kinase activity screen and has been evaluated in non‑small cell lung cancer (NSCLC) models [1]. Its molecular formula is C19H17FN2O (MW 308.35) and its CAS registry number is 1373764‑87‑4 .

Why WB-308 Cannot Be Replaced by Generic EGFR Inhibitors


This compound occupies a distinct chemical space that precludes simple interchange with other EGFR tyrosine kinase inhibitors (TKIs) or with structurally related β‑carboline derivatives. While several β‑carbolines and tetrahydropyridoindoles are known to engage diverse targets (e.g., DYRK1A, aldose reductase, or benzodiazepine receptors), this specific molecule was rationally designed and validated as an EGFR inhibitor [1]. Its tetrahydropyrido[3,4‑b]indole backbone differs fundamentally from the quinazoline‑ and pyrimidine‑based scaffolds of first‑generation EGFR‑TKIs, and the presence of both a 6‑fluoro substituent and an N‑phenylethanone group imparts a unique binding mode and pharmacokinetic profile . Consequently, substituting this compound with a generic EGFR inhibitor or an uncharacterized β‑carboline would invalidate the specific efficacy and safety parameters established in the primary literature, as detailed in the quantitative evidence below.

WB-308 vs. Gefitinib: Quantitative Comparison


EGFR Kinase Inhibition vs. Gefitinib

In a direct biochemical assay, this compound (WB-308) inhibited EGFR kinase activity with an IC50 of approximately 43 nM, compared to 21 nM for the clinical EGFR-TKI gefitinib [1]. The compound achieved this potency despite possessing a tetrahydropyridoindole core that is chemically unrelated to the quinazoline scaffold of gefitinib, demonstrating that the novel structure does not compromise target engagement .

EGFR inhibitor tyrosine kinase NSCLC small molecule

Normal Lung Cell Cytotoxicity vs. Gefitinib

In cell viability assays using four primary human normal lung tissue cell lines (MRC‑5, HFL1, IMR‑90, and BEAS‑2B), the half‑maximal inhibitory concentration (IC50) of this compound exceeded 100 μM, whereas gefitinib exhibited measurable cytotoxicity at lower concentrations [1]. Across all tested concentrations, the compound caused less cytotoxicity to normal lung cells than did gefitinib, indicating a superior biosafety profile in vitro [1].

cytotoxicity safety margin NSCLC normal cells

Activity Against T790M Mutant EGFR

In the NCI‑H1975 NSCLC cell line, which harbors the T790M mutation that confers resistance to first‑generation EGFR‑TKIs, this compound (WB‑308) elicited severe inhibition effects comparable to those observed in wild‑type EGFR cells [1]. By contrast, gefitinib is known to have diminished efficacy against T790M‑mutant EGFR [1]. The study explicitly states that in EGFR T790M mutant cells, WB‑308 caused severe inhibition compared to gefitinib [1].

EGFR mutation T790M drug resistance NSCLC

In Vivo Tumor Growth Inhibition (Orthotopic NSCLC)

In a PC‑9 orthotopic lung tumor model, daily oral administration of this compound for 28 days significantly reduced tumor burden in a dose‑dependent manner. At the 50 mg/kg/day dose, the average normalized photon flux (a measure of tumor size) was 0.18 × 10⁶ ± 0.03 p/sec/cm²/sr, compared to 28 × 10⁶ ± 0.32 p/sec/cm²/sr in vehicle‑treated controls [1]. The lower dose (10 mg/kg/day) also reduced flux to 8 × 10⁶ ± 0.76 p/sec/cm²/sr [1]. No significant body weight loss or organ pathology was observed, indicating in vivo tolerability [1].

in vivo efficacy orthotopic model NSCLC xenograft

Chemically Distinct Scaffold vs. Conventional EGFR TKIs

The compound's tetrahydropyrido[3,4‑b]indole core is structurally unrelated to the quinazoline and pyrimidine frameworks that dominate clinically approved EGFR‑TKIs [1]. This scaffold novelty is explicitly noted in the primary literature: 'WB‑308 also possesses a novel chemical backbone structure, which is substantially different from known typical EGFR‑TKIs' [1]. Such differentiation may confer advantages in terms of patentability, reduced cross‑reactivity with resistance mechanisms, and alternative metabolic pathways.

scaffold hopping lead optimization EGFR inhibitor drug design

WB-308: Research and Industrial Applications


EGFR-TKI Resistance Mechanisms in NSCLC

The compound's demonstrated activity against T790M‑mutant EGFR cells [1] makes it an ideal tool for dissecting resistance pathways in NSCLC. Researchers can employ it as a comparator to gefitinib or osimertinib in cell‑based assays to identify biomarkers of sensitivity or resistance, or to study adaptive signaling rewiring upon EGFR inhibition. Its favorable safety margin in normal lung cells [1] also permits extended in vitro and in vivo exposure studies without confounding cytotoxicity.

Orthotopic NSCLC Model for Efficacy and Pharmacodynamics

The compound's robust tumor growth inhibition in an orthotopic PC‑9 model, coupled with the absence of overt toxicity at efficacious doses [1], supports its use in pharmacodynamic and efficacy studies. It can serve as a positive control or benchmark compound when evaluating novel EGFR‑targeted agents or combination regimens. The availability of quantitative bioluminescence data [1] provides a reliable reference for power calculations and study design.

Scaffold-Hopping for Next-Gen EGFR Inhibitors

The tetrahydropyrido[3,4‑b]indole core represents a distinct chemical starting point for the design of next‑generation EGFR inhibitors [1]. This compound can be used as a lead structure for structure‑activity relationship (SAR) exploration, particularly to optimize potency, selectivity, and pharmacokinetic properties while maintaining the scaffold's intrinsic lower cytotoxicity. Its synthesis via Rh(I)‑catalyzed cyclization [2] offers a modular entry to diverse analogs.

Comparative Toxicology and Therapeutic Index

The direct head‑to‑head cytotoxicity data against gefitinib in four normal human lung cell lines [1] positions this compound as a valuable reference for benchmarking the therapeutic index of other EGFR inhibitors. It can be included in panels of EGFR‑TKIs to assess off‑target toxicity and to validate predictive models of drug‑induced adverse effects, particularly in pulmonary tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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